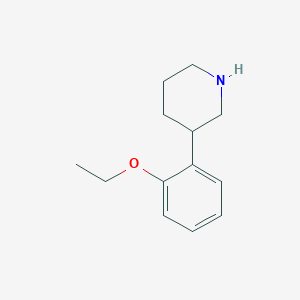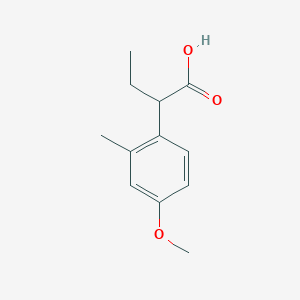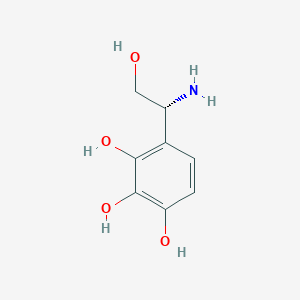
(r)-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is a chiral compound with significant biological and chemical properties It is characterized by the presence of an amino group, a hydroxyethyl group, and three hydroxyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has protected hydroxyl groups.
Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or amines.
Hydroxyethyl Group Addition: The hydroxyethyl group is added via a reaction with an epoxide or a similar compound under basic conditions.
Deprotection: The final step involves deprotecting the hydroxyl groups to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure high yield and purity.
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
科学研究应用
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a precursor for the synthesis of various pharmaceuticals.
Biochemistry: Studied for its role in enzymatic reactions and metabolic pathways.
Industrial Chemistry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways Involved: Participating in metabolic pathways that involve oxidation-reduction reactions and nucleophilic substitutions.
相似化合物的比较
Similar Compounds
(s)-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol: The enantiomer of the compound with similar but distinct biological activities.
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol: Lacks one hydroxyl group, leading to different chemical properties.
4-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol: Different hydroxyl group positions, affecting its reactivity and applications.
Uniqueness
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in stereospecific synthesis and research.
属性
分子式 |
C8H11NO4 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
4-[(1R)-1-amino-2-hydroxyethyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C8H11NO4/c9-5(3-10)4-1-2-6(11)8(13)7(4)12/h1-2,5,10-13H,3,9H2/t5-/m0/s1 |
InChI 键 |
PFDPXJWHQCVFJJ-YFKPBYRVSA-N |
手性 SMILES |
C1=CC(=C(C(=C1[C@H](CO)N)O)O)O |
规范 SMILES |
C1=CC(=C(C(=C1C(CO)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)
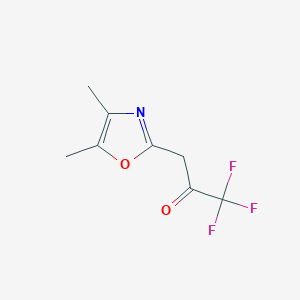
![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)
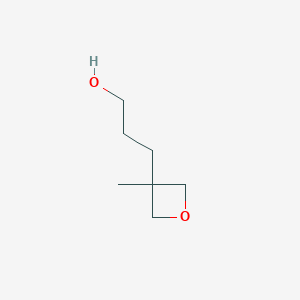
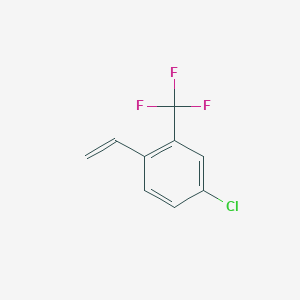
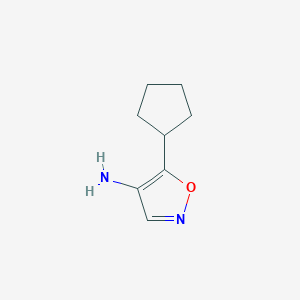

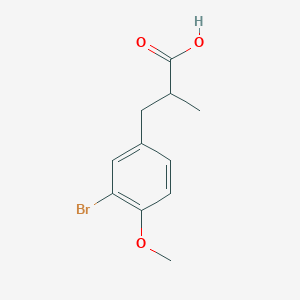
![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)
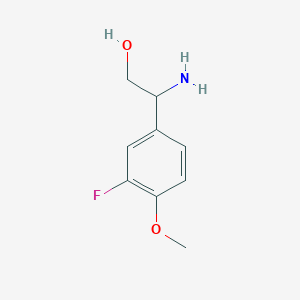
![1-[(2-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B13603535.png)
